![molecular formula C24H56P4Sn B14382055 Tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin CAS No. 89901-27-9](/img/structure/B14382055.png)
Tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin is a complex organophosphorus compound. This compound is characterized by multiple tert-butyl groups attached to phosphanyl and phosphane moieties, along with a ditert-butyltin component. The presence of multiple tert-butyl groups imparts significant steric hindrance, which can influence the compound’s reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin typically involves the use of tert-butylphosphane and ditert-butyltin as starting materials. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction may proceed through a series of steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. Additionally, purification techniques such as distillation, crystallization, and chromatography may be employed to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions may yield phosphines and other reduced species.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The compound’s steric hindrance and electronic properties can influence its binding affinity and reactivity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butylphosphane: A simpler compound with fewer tert-butyl groups.
Ditert-butyltin: Contains the tin component but lacks the complex phosphanyl structure.
Tert-butylphosphanylphosphane: Similar structure but with fewer tert-butyl groups.
Uniqueness
Tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin is unique due to its highly sterically hindered structure, which can significantly influence its reactivity and stability. This compound’s multiple tert-butyl groups and complex phosphanyl-phosphane framework distinguish it from simpler analogs and contribute to its specialized applications in research and industry.
Propriétés
Numéro CAS |
89901-27-9 |
|---|---|
Formule moléculaire |
C24H56P4Sn |
Poids moléculaire |
587.3 g/mol |
Nom IUPAC |
tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin |
InChI |
InChI=1S/C16H38P4.2C4H9.Sn/c1-13(2,3)17-19(15(7,8)9)20(16(10,11)12)18-14(4,5)6;2*1-4(2)3;/h17-18H,1-12H3;2*1-3H3; |
Clé InChI |
WKDLTPAUZTVTSB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)PP(C(C)(C)C)P(C(C)(C)C)PC(C)(C)C.CC(C)(C)[Sn]C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14381975.png)
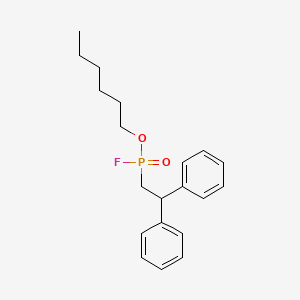

![(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane](/img/structure/B14381991.png)

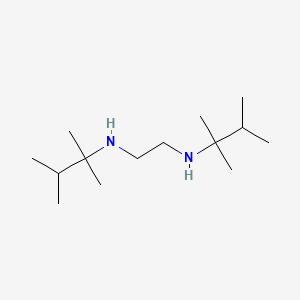
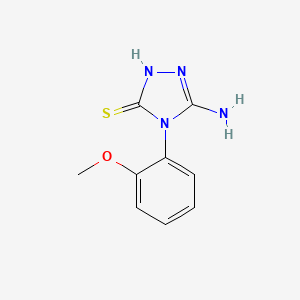

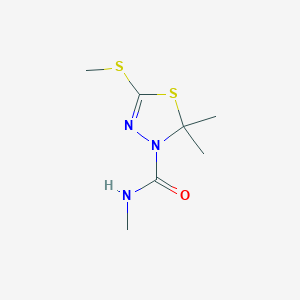
![2-[(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14382018.png)
![2,2'-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14382019.png)
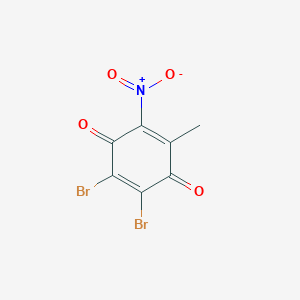
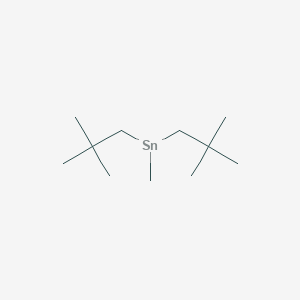
![5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one](/img/structure/B14382058.png)
